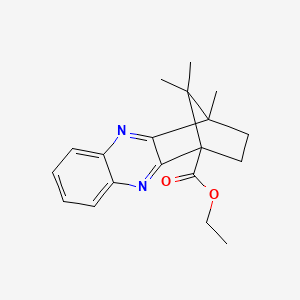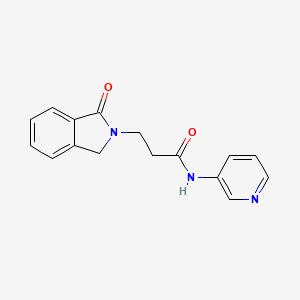![molecular formula C22H22Cl2N4O2 B12166358 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B12166358.png)
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorocyclopropyl group, a phenoxy group, and a triazolylmethyl group. Its unique chemical properties make it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dichlorocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane precursor with chlorine under controlled conditions.
Attachment of the phenoxy group: This step involves the reaction of the dichlorocyclopropyl intermediate with a phenol derivative, often in the presence of a base to facilitate the nucleophilic substitution.
Introduction of the triazolylmethyl group: This is typically done through a click chemistry reaction, where an azide and an alkyne react to form the triazole ring.
Final coupling: The final step involves coupling the triazolylmethyl intermediate with the phenoxy intermediate under suitable conditions, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy or triazolylmethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include LiAlH4 and NaBH4.
Substitution: Common nucleophiles include alkoxides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, as well as in the production of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is not well understood, but it is likely to involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, with the compound potentially acting as an inhibitor, activator, or modulator of these targets. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
Diclofenac: This is a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.
Uniqueness
This compound is unique due to its combination of structural features, including the dichlorocyclopropyl, phenoxy, and triazolylmethyl groups. This unique structure may confer specific chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C22H22Cl2N4O2 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC 名称 |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide |
InChI |
InChI=1S/C22H22Cl2N4O2/c1-21(2,30-18-9-5-16(6-10-18)19-11-22(19,23)24)20(29)27-17-7-3-15(4-8-17)12-28-14-25-13-26-28/h3-10,13-14,19H,11-12H2,1-2H3,(H,27,29) |
InChI 键 |
HIOSRYCEIXYSEN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)CN2C=NC=N2)OC3=CC=C(C=C3)C4CC4(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{6-[(2-Methoxyethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(morpholin-4-yl)propan-1-one](/img/structure/B12166277.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166289.png)
![1-(1H-benzimidazol-2-ylmethyl)-4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12166290.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12166294.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12166299.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166307.png)

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B12166327.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-(4-methyl-1H-indol-1-yl)acetamide](/img/structure/B12166345.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12166367.png)

![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B12166380.png)
![N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B12166390.png)
